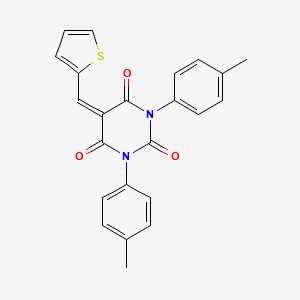

1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Description

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-15-5-9-17(10-6-15)24-21(26)20(14-19-4-3-13-29-19)22(27)25(23(24)28)18-11-7-16(2)8-12-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMPMUAJQWFKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with urea under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Overview

1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structural features. This compound has garnered attention for its diverse applications in various scientific fields, particularly in chemistry, biology, and medicine. The following sections detail its synthesis methods, properties, and applications supported by case studies and data tables.

Chemistry

This compound serves as a building block in organic synthesis , facilitating the development of new materials and compounds. Its structural characteristics allow for modifications that lead to the creation of various derivatives with potential industrial applications.

Biology

Research has indicated that this compound exhibits biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest it may inhibit cell proliferation through interactions with specific enzymes and receptors involved in cancer pathways.

Medicine

Due to its unique structural features and biological activities, this compound is being explored as a potential therapeutic agent . It may hold promise in treating infections and certain types of cancer.

Industry

In industrial applications, the compound is utilized in the development of advanced materials such as:

- Polymers

- Coatings

These applications benefit from the compound's stability and reactivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Thiophene-Substituted Derivatives

- 1,3-Bis(4-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione: A positional isomer where the thiophene substituent is attached at the 3-position instead of the 2-position.

- (5E)-1-[(4-Fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione : Substitution of one 4-methylphenyl group with a 4-fluorophenylmethyl moiety introduces electronegative fluorine, which could enhance metabolic stability and influence GABA receptor interactions compared to the methylphenyl analog .

Aromatic Substituent Variants

- 1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione : Replacing methyl groups with chlorine atoms increases lipophilicity and steric bulk, while the 4-ethoxyphenyl group introduces electron-donating effects. This may enhance membrane permeability but reduce metabolic clearance compared to the target compound .

Pharmacological Comparison with Classical Barbiturates

Classical barbiturates, such as mephobarbital (5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione) and amobarbital (5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione), primarily act as central nervous system depressants by potentiating GABAA receptor activity . In contrast:

- Vinbarbital (5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione) highlights the role of unsaturated aliphatic chains in reducing sedation duration compared to saturated analogs . The target compound’s rigid thiophene substituent could similarly influence pharmacokinetics.

Physicochemical and Crystallographic Properties

The crystal structures of related barbiturates (e.g., rubidium barbiturate salts) reveal that substituents dictate hydrogen-bonding networks and lattice stability . For example:

- 1,3-Dimethylbarbituric acid derivatives form three-dimensional structures via C–H⋯O hydrogen bonds, stabilized by sulfonyl or methyl groups .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (CAS No. 1023528-62-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes diazine and thiophene moieties, which are known to contribute to various pharmacological properties.

- Molecular Formula : C23H18N2O3S

- Molecular Weight : 402.47 g/mol

- Chemical Structure : The compound consists of two 4-methylphenyl groups and a thiophen-2-ylmethylidene group attached to a diazine core.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial effects. Specifically:

- Case Study : A study evaluated the antibacterial activity of synthesized derivatives containing thiophene and diazine structures against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity comparable to conventional antibiotics .

| Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|

| Escherichia coli (Gram -) | 15 mm |

| Staphylococcus aureus (Gram +) | 18 mm |

| Klebsiella pneumoniae (Gram -) | 12 mm |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been studied:

- Mechanism : It is hypothesized that the presence of the thiophene ring contributes to the inhibition of pro-inflammatory cytokines.

- Findings : In vitro assays demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential role in modulating inflammatory responses .

Anticancer Properties

The anticancer potential of similar diazine derivatives has been explored extensively:

- Study Findings : In vitro studies revealed that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction of appropriate aldehydes with thiophene derivatives under acidic conditions.

- Characterization Techniques : The synthesized compound is characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure.

Q & A

Q. What are the standard synthetic routes for 1,3-Bis(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione?

The synthesis of diazinane-trione derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via reactions between substituted thioureas and aldehydes or ketones in the presence of Lewis acids like FeCl₃·6H₂O, which catalyze the formation of the heterocyclic core . For the target compound, a plausible route involves reacting 4-methylphenyl isothiocyanate with a thiophene-substituted aldehyde under controlled stoichiometry, followed by cyclization. Characterization via NMR, FT-IR, and X-ray crystallography is critical to confirm regiochemistry and stereoelectronic effects .

Q. How can spectroscopic techniques differentiate structural isomers of this compound?

Advanced NMR (¹H-¹³C HSQC, NOESY) can resolve ambiguities in regiochemistry, particularly for the thiophen-2-ylmethylidene substituent. FT-IR analysis of carbonyl stretching frequencies (1700–1750 cm⁻¹) distinguishes between enol-keto tautomers, while mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns . X-ray diffraction provides definitive evidence of crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound under green chemistry principles?

A fractional factorial design (FFD) can identify critical parameters (e.g., solvent polarity, temperature, catalyst loading) while minimizing experimental runs. For instance, a 2⁴⁻¹ design with factors like reaction time, temperature, FeCl₃ concentration, and solvent (ethanol vs. DMF) can reveal interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions . Microwave-assisted synthesis or solvent-free conditions may enhance atom economy, as demonstrated in related triazinane syntheses .

Q. How can contradictory biological activity data across species (e.g., Sp1 vs. Sp3 in screening assays) be resolved?

Discrepancies in bioactivity (e.g., antimicrobial or antitumor assays) may arise from species-specific metabolic pathways or membrane permeability. To address this:

- Perform molecular docking to assess target binding affinity variations (e.g., enzyme active sites across species).

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in ligand-receptor interactions.

- Validate hypotheses via comparative studies with structurally analogous compounds (e.g., replacing the thiophene moiety with furan) .

Q. What computational methods predict the thermodynamic stability of reaction intermediates during synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces for key steps like cyclization or tautomerization. Solvation effects are modeled using COSMO-RS, while transition state analysis (IRC) identifies rate-limiting steps. Pair these with experimental thermochemistry data (e.g., calorimetry) to validate computational models .

Q. How do steric and electronic effects of the 4-methylphenyl groups influence reactivity in cross-coupling reactions?

The electron-donating methyl groups enhance aryl ring stability but may hinder nucleophilic attacks. Substituent effects are quantified via Hammett σₚ values or Fukui indices (DFT). Competitive experiments with para-substituted analogs (e.g., -Cl, -OCH₃) can isolate electronic vs. steric contributions. Kinetic studies under pseudo-first-order conditions reveal rate constants for comparative analysis .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing high-throughput screening data?

Multivariate analysis (PCA or PLS-DA) reduces dimensionality in datasets with multiple activity endpoints (e.g., IC₅₀, MIC). Hierarchical clustering identifies compound subgroups with similar bioactivity profiles. For dose-response anomalies, Grubbs’ test detects outliers, while ANOVA with post-hoc Tukey tests evaluates significance across replicates .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?

AI-integrated simulations model reaction kinetics and mass transfer limitations in real time. For example, parameter estimation tools in COMSOL optimize catalyst distribution in flow reactors. Machine learning (e.g., neural networks) predicts optimal reaction conditions by training on historical data from analogous diazinane syntheses .

Data Contradiction Resolution

Q. How should researchers address inconsistencies in reported solubility or crystallinity?

Solubility discrepancies may arise from polymorphic forms. Use powder XRD to identify crystalline phases and DSC/TGA to assess thermal stability. Solubility parameters (Hansen or Hildebrand) correlate with solvent polarity. For amorphous forms, pair dynamic vapor sorption (DVS) with molecular dynamics simulations to predict hygroscopicity .

Q. What strategies validate the proposed mechanism of action in enzyme inhibition studies?

Competitive inhibition assays (Lineweaver-Burk plots) distinguish between reversible and irreversible binding. Site-directed mutagenesis of enzyme active sites (e.g., replacing catalytic residues) tests mechanistic hypotheses. Fluorescence quenching studies (Stern-Volmer analysis) quantify binding constants and corroborate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.